

# High-performance liquid chromatography method for Disperse blue 91

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Compound of Interest		
Compound Name:	Disperse blue 91	
Cat. No.:	B1173503	Get Quote

An detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of **Disperse Blue 91** is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology, including sample preparation, chromatographic conditions, and method validation, to ensure accurate and reproducible quantification of **Disperse Blue 91** in various matrices.

## Application Note: Analysis of Disperse Blue 91 by HPLC

Introduction

**Disperse Blue 91** is a synthetic anthraquinone dye used in the textile industry for dyeing polyester fibers.[1] Due to its potential environmental and health impacts, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a robust and sensitive method for the analysis of **Disperse Blue 91**. This application note details a reversed-phase HPLC method for the determination of this dye.

#### Principle

The method involves the extraction of **Disperse Blue 91** from the sample matrix using a suitable solvent, followed by separation and quantification using a reversed-phase HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting



of a mixture of an aqueous buffer and an organic solvent. Detection is performed at the maximum absorption wavelength of **Disperse Blue 91**.

## **Experimental Protocols**

- 1. Reagents and Materials
- Disperse Blue 91 analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Water (HPLC grade or ultrapure)
- Syringe filters (0.45 μm)
- 2. Standard Solution Preparation

A stock solution of **Disperse Blue 91** is prepared by accurately weighing a known amount of the standard and dissolving it in methanol to achieve a concentration of 100  $\mu$ g/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 - 20  $\mu$ g/mL).

- 3. Sample Preparation (from Textile Matrix)
- Accurately weigh approximately 1 gram of the textile sample.
- Cut the sample into small pieces and place it in a conical flask.
- · Add 20 mL of methanol to the flask.
- Extract the dye by sonicating the sample in an ultrasonic bath for 30 minutes at 60°C.
- Allow the solution to cool to room temperature.



Filter the extract through a 0.45 μm syringe filter into an HPLC vial.

#### 4. HPLC-DAD Conditions

The following chromatographic conditions are recommended for the analysis of **Disperse Blue 91**:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase A	10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B	Acetonitrile
Gradient Program	0-15 min: 40% B to 90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (re-equilibration)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection	Diode Array Detector (DAD) at 615 nm

#### 5. Method Validation

To ensure the reliability of the analytical method, the following validation parameters should be evaluated:

- Linearity: Assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient ( $r^2$ ) of the calibration curve should be  $\geq 0.999$ .
- Precision: Determined by replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.



- Accuracy: Evaluated by spike-recovery experiments, where a known amount of Disperse
  Blue 91 is added to a blank matrix and the recovery is calculated.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

## **Data Presentation**

Table 1: Quantitative Data for HPLC Method Validation

Parameter	Result
Retention Time (min)	Approximately 12.5
Linearity Range (μg/mL)	0.1 - 20
Correlation Coefficient (r²)	> 0.999
Precision (RSD %)	< 2%
Accuracy (Recovery %)	95 - 105%
LOD (μg/mL)	0.05
LOQ (μg/mL)	0.15

## **Mandatory Visualization**

**Experimental Workflow Diagram** 

Caption: Workflow for the HPLC analysis of **Disperse Blue 91**.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship in reversed-phase chromatography.

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## References

- 1. pubs.acs.org [pubs.acs.org]
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